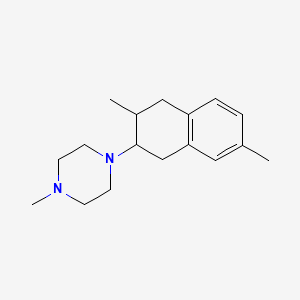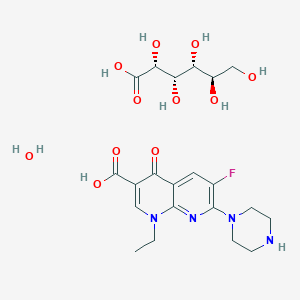
8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxy group at the 8th position, a methoxy group at the 7th position, and two methyl groups at the 3rd and 4th positions on the chromen-2-one skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chromone derivative.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved using methanol and an acid catalyst.
Methylation: The methyl groups at the 3rd and 4th positions can be introduced using methyl iodide and a base such as potassium carbonate.
Hydroxylation: The hydroxy group at the 8th position can be introduced using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 8-oxo-7-methoxy-3,4-dimethylchromen-2-one.
Reduction: Formation of 8-hydroxy-7-methoxy-3,4-dimethylchroman-2-one.
Substitution: Formation of various substituted chromones depending on the nucleophile used.
科学的研究の応用
8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Similar structure but with different functional groups.
4-Hydroxy-7-methoxy-3-(1-phenyl-propyl)-chromen-2-one: Similar chromone skeleton with different substituents.
3-(3,4-Dimethoxyphenyl)-8-hydroxy-7-methoxy-2,3-dihydro-4H-chromen-4-one: Similar structure with additional methoxy groups.
Uniqueness
8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one is unique due to its specific combination of hydroxy, methoxy, and methyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
8-hydroxy-7-methoxy-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-7(2)12(14)16-11-8(6)4-5-9(15-3)10(11)13/h4-5,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUDGFPYJGAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
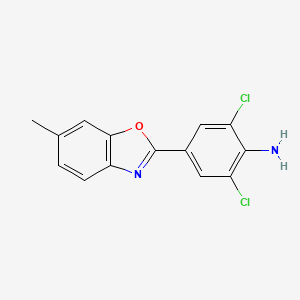
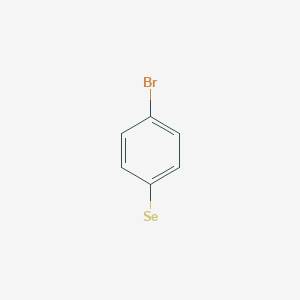

![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)

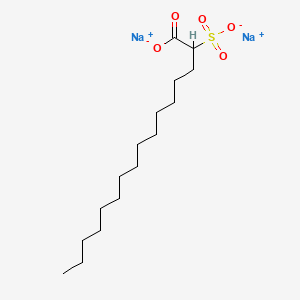

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
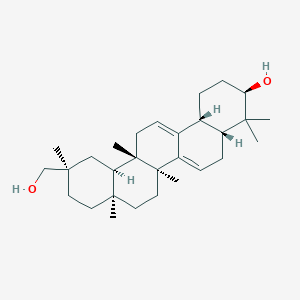
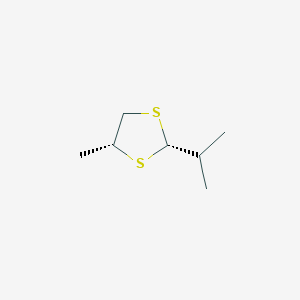

![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
